6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.: 852048-04-5
Cat. No.: VC4603396
Molecular Formula: C22H18ClN5O3S
Molecular Weight: 467.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852048-04-5 |
|---|---|
| Molecular Formula | C22H18ClN5O3S |
| Molecular Weight | 467.93 |
| IUPAC Name | 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H18ClN5O3S/c1-13-3-2-4-17(9-13)28-19(10-16-11-20(30)25-21(31)24-16)26-27-22(28)32-12-18(29)14-5-7-15(23)8-6-14/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |
| Standard InChI Key | AGVVMOAWIOHNEK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Introduction
The compound 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that incorporates several functional groups, including a triazole ring, a tetrahydropyrimidine ring, and a sulfanyl linkage. This compound is of interest due to its potential biological activities and structural complexity.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the search results, but based on its structure, it can be deduced as follows:
-
Molecular Formula: CHClNOS
-
Molecular Weight: Approximately 512 g/mol (calculated based on the formula)
Synthesis and Preparation
The synthesis of this compound would likely involve multiple steps, including the formation of the triazole and tetrahydropyrimidine rings, followed by the introduction of the sulfanyl and phenyl groups. A common approach might involve:
-
Triazole Formation: Using a click reaction or similar method to form the triazole ring.
-
Tetrahydropyrimidine Formation: Synthesizing the tetrahydropyrimidine ring through condensation reactions.
-
Introduction of Sulfanyl and Phenyl Groups: Using nucleophilic substitution or similar reactions to attach the sulfanyl and phenyl groups.
Biological Activities and Potential Applications
While specific biological data for this compound is not available, similar compounds often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the triazole ring and sulfanyl linkage suggests potential for interaction with biological targets.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on:
-
Synthesis Optimization: Improving the efficiency and yield of the synthesis process.
-
Biological Screening: Evaluating the compound's biological activities using in vitro and in vivo assays.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological properties.
Table 2: Potential Biological Activities
| Activity | Potential |
|---|---|
| Antimicrobial | Possible |
| Antiviral | Possible |
| Anticancer | Possible |
Table 3: Future Research Directions
| Area | Description |
|---|---|
| Synthesis Optimization | Improve synthesis efficiency and yield |
| Biological Screening | Evaluate biological activities in vitro and in vivo |
| SAR Studies | Modify structure to enhance biological properties |
Given the specificity of the compound and the lack of direct references in the search results, the information provided is based on general knowledge of similar compounds and expected properties. Further detailed research would be necessary to provide more specific data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume